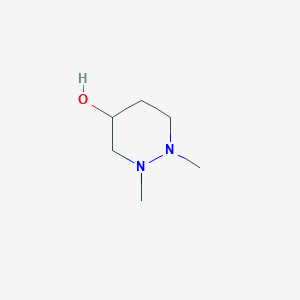![molecular formula C21H30N4O7 B135096 [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate CAS No. 137057-69-3](/img/structure/B135096.png)
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of adenosine, which is a nucleoside that plays a crucial role in many biological processes. In
Mécanisme D'action
The mechanism of action of [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is primarily based on its interaction with adenosine receptors. Adenosine receptors are G-protein coupled receptors that are involved in various physiological processes such as neurotransmission, cardiovascular regulation, and immune function. [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to selectively bind to adenosine receptors, which can modulate their activity and downstream signaling pathways.
Effets Biochimiques Et Physiologiques
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has several advantages for lab experiments. It is highly soluble in water and can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate. One potential area of research is the development of adenosine receptor agonists or antagonists for the treatment of various diseases such as asthma, inflammation, and cancer. Additionally, this compound can be used as a tool for studying the enzymatic activities of adenosine deaminase and adenosine kinase. Furthermore, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be used as a substrate for developing biosensors for the detection of adenosine and its metabolites.
Méthodes De Synthèse
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate can be synthesized through a multistep process that involves the protection and deprotection of various functional groups. One of the most common methods for synthesizing this compound is through the use of protected nucleosides, which are then coupled with a protected pentanoic acid. The final product is obtained through deprotection of the functional groups.
Applications De Recherche Scientifique
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been extensively studied for its potential applications in various fields such as drug delivery, cancer treatment, and nucleic acid research. This compound has been shown to have high affinity for adenosine receptors, which makes it a potential candidate for developing adenosine receptor agonists or antagonists. Additionally, [(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate has been used as a substrate for studying the enzymatic activities of adenosine deaminase and adenosine kinase.
Propriétés
Numéro CAS |
137057-69-3 |
|---|---|
Nom du produit |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
Formule moléculaire |
C21H30N4O7 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C21H30N4O7/c1-4-6-8-14(26)30-10-13-17(28)18(32-15(27)9-7-5-2)21(31-13)25-12-24-16-19(25)22-11-23-20(16)29-3/h11-13,17-18,21,28H,4-10H2,1-3H3/t13-,17-,18+,21-/m1/s1 |
Clé InChI |
ZIZLARCOOAGZAW-BQSVUJTJSA-N |
SMILES isomérique |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
SMILES canonique |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3OC)OC(=O)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



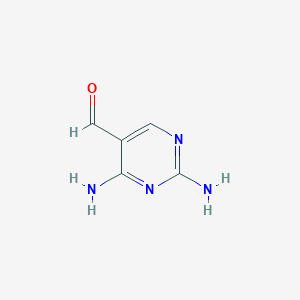
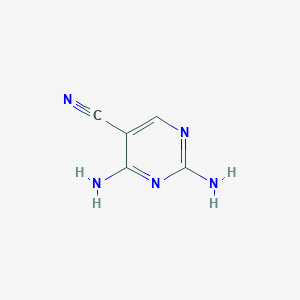
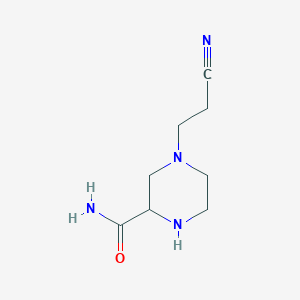
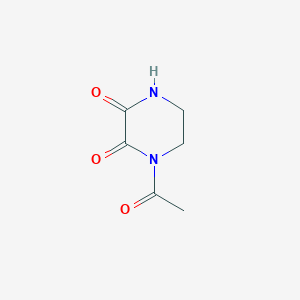
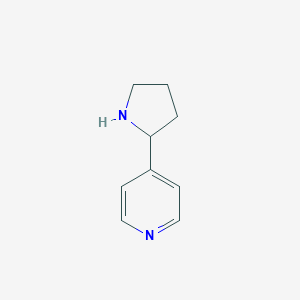
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
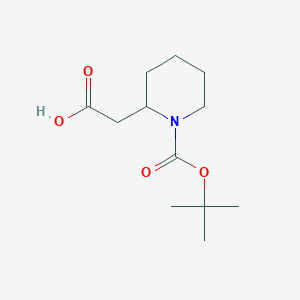
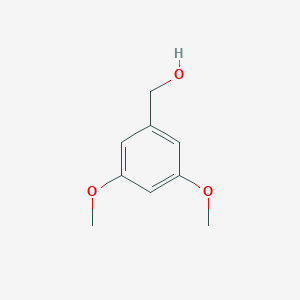
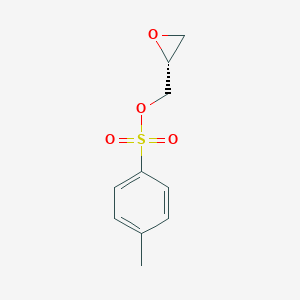
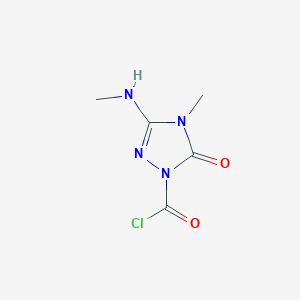
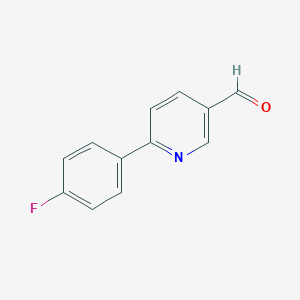
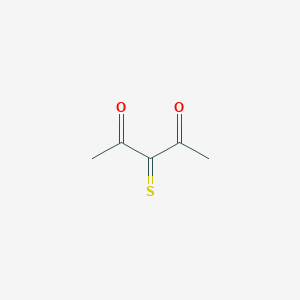
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
